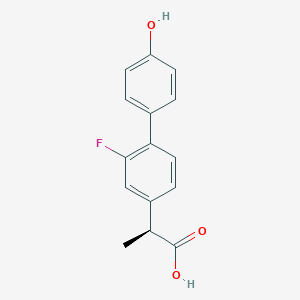

(S)-4'-Hydroxyflurbiprofen

CAS No.: 124097-44-5

Cat. No.: VC17118506

Molecular Formula: C15H13FO3

Molecular Weight: 260.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124097-44-5 |

|---|---|

| Molecular Formula | C15H13FO3 |

| Molecular Weight | 260.26 g/mol |

| IUPAC Name | (2S)-2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19)/t9-/m0/s1 |

| Standard InChI Key | GTSMMBJBNJDFRA-VIFPVBQESA-N |

| Isomeric SMILES | C[C@@H](C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |

| Canonical SMILES | CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O |

Introduction

Chemical Identity and Role in Flurbiprofen Metabolism

Structural Characteristics

(S)-4'-Hydroxyflurbiprofen is the (S)-enantiomer of the 4'-hydroxylated derivative of flurbiprofen, a propionic acid-class NSAID. The hydroxylation occurs at the para position of the biphenyl moiety, introducing a polar functional group that enhances aqueous solubility. This structural modification facilitates renal excretion and reduces systemic exposure compared to the parent compound .

Metabolic Pathway

Flurbiprofen undergoes stereoselective metabolism, with (S)-flurbiprofen being the pharmacologically active enantiomer responsible for cyclooxygenase inhibition. The primary oxidative pathway involves 4'-hydroxylation catalyzed predominantly by CYP2C9, forming (S)-4'-hydroxyflurbiprofen as a major metabolite. Conjugation via glucuronidation represents a secondary route, though oxidation dominates at therapeutic concentrations .

Enzymatic Kinetics of 4'-Hydroxylation

CYP2C9-Catalyzed Formation

Human liver microsomal studies demonstrate that CYP2C9 exhibits high affinity for both (R)- and (S)-flurbiprofen enantiomers. Kinetic parameters reveal subtle stereoselectivity:

| Parameter | (R)-Flurbiprofen | (S)-Flurbiprofen |

|---|---|---|

| Km (μM) | 3.1 ± 0.8 | 1.9 ± 0.4 |

| Vmax (pmol/min/mg) | 305 ± 168 | 343 ± 196 |

Data adapted from Tracy et al. (1995) .

The lower Km for the (S)-enantiomer indicates higher enzyme affinity, while comparable Vmax values suggest similar catalytic efficiency for both enantiomers .

Allelic Variant Effects

The CYP2C9 R144C variant demonstrates altered catalytic activity, with in vitro studies showing reduced turnover rates compared to the wild-type enzyme. This polymorphism may contribute to interindividual variability in flurbiprofen clearance, particularly in populations with high variant allele frequencies .

| Inhibitor | Ki (μM) for (S)-Enantiomer |

|---|---|

| Sulfaphenazole | 0.06 |

| Piroxicam | 7 |

| Racemic Warfarin | 4.7 |

Data from Tracy et al. (1996) .

Analytical and Diagnostic Applications

Probe Substrate Utility

The high specificity of (S)-4'-hydroxyflurbiprofen formation for CYP2C9 makes it a valuable in vitro probe for assessing enzyme activity. Unlike other CYP2C9 substrates (e.g., tolbutamide), flurbiprofen’s stereoselective metabolism allows simultaneous evaluation of enantiomeric discrimination mechanisms .

Metabolic Phenotyping

Population studies utilizing (S)-4'-hydroxyflurbiprofen metabolic ratios could stratify patients based on CYP2C9 activity, guiding dose adjustments for narrow therapeutic index drugs metabolized by this pathway (e.g., warfarin, phenytoin) .

Clinical Implications and Future Directions

Pharmacogenomic Considerations

CYP2C9 polymorphisms significantly impact (S)-4'-hydroxyflurbiprofen formation rates. Patients carrying loss-of-function variants may experience prolonged flurbiprofen exposure, increasing risks of gastrointestinal and cardiovascular adverse effects. Preemptive genotyping could optimize NSAID therapy in susceptible populations .

Drug Development Insights

The stereoselective metabolism of flurbiprofen underscores the importance of enantiomer-specific characterization in drug development. Future NSAIDs could benefit from structural modifications that reduce CYP2C9 dependency, minimizing interaction potential while maintaining analgesic efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume